molecular formula C10H14BrN3 B8788687 1-[(5-Bromopyridin-2-yl)methyl]piperazine

1-[(5-Bromopyridin-2-yl)methyl]piperazine

Cat. No.: B8788687
M. Wt: 256.14 g/mol
InChI Key: RUPAVCIRAJDWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromopyridin-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(5-Bromopyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide .

Scientific Research Applications

1-[(5-Bromopyridin-2-yl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

1-[(5-Bromopyridin-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14BrN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

RUPAVCIRAJDWNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=C2)Br

Origin of Product

United States

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